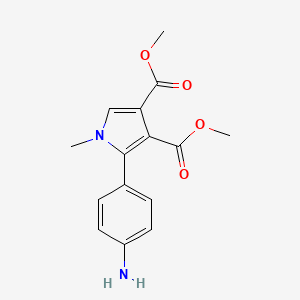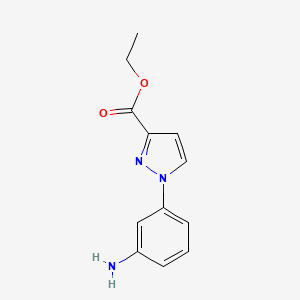
1-(Chloromethyl)-3-(2-methylpropoxy)benzene
Vue d'ensemble
Description
1-(Chloromethyl)-3-(2-methylpropoxy)benzene, also known as CMMPB, is a chemical compound that has been studied extensively in the scientific community for its potential applications in various fields. It is a member of the benzene family and is composed of a single benzene ring with a chlorine atom and two methylpropoxy groups attached to it. CMMPB has been studied for its potential use in various synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
The compound 1-(Chloromethyl)-3-(2-methylpropoxy)benzene plays a role in the synthesis of polymers, as seen in studies related to the preparation of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV). Impurities containing methylene bridges between benzene molecules are formed during the synthesis of a related monomer. These impurities can be removed to avoid the formation of methylene bonds in the main chains of the polymer, which are prone to break at temperatures significantly lower than the major degradation temperature of defect-free MEH-PPV. The removal of these impurities and subsequent thermal treatment enhances the luminescence properties of MEH-PPV, making it an area of interest for optoelectronic applications (Lin, Fan, & Chow, 2006).
Molecular Assembly and Liquid Crystalline Phases
The compound also finds application in the study of molecular assembly and the formation of liquid crystalline phases. Research in this area explores how substituents in certain positions on benzene rings can force molecules into conformations favorable for intermolecular hydrogen bonding, leading to self-assembly into columns with distinct physical properties. Such assemblies have implications for the development of new materials with specific optical and electronic properties (Bushey, Hwang, Stephens, & Nuckolls, 2001).
Electrochemical Reactions
In the field of electrochemical reactions, this compound and its derivatives are studied for their potential applications. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, was prepared through electrooxidative double ene-type chlorination. Such reactions and their products are of interest for their potential in synthesizing functionalized organic molecules, which could be useful in various chemical manufacturing processes (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Cationic Polymerizations
Another area of application is in the study of cationic polymerizations, where compounds similar to 1-(Chloromethyl)-3-(2-methylpropoxy)benzene serve as inifers (initiator/transfer agents). The activation of these compounds for polymerization reactions, their interactions with catalysts like BCl3, and the resultant polymer properties are key research topics. Understanding these reactions can lead to advancements in polymer chemistry and the development of new polymeric materials (Dittmer, Pask, & Nuyken, 1992).
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBHYPBOPITQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



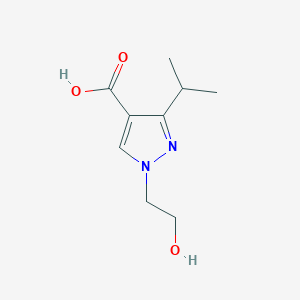
![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)

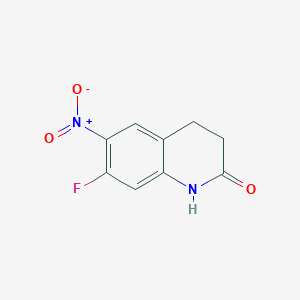
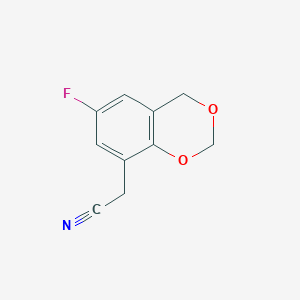
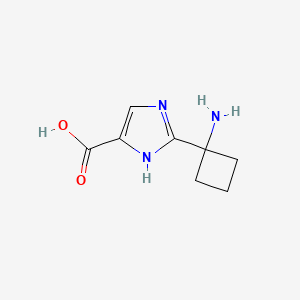
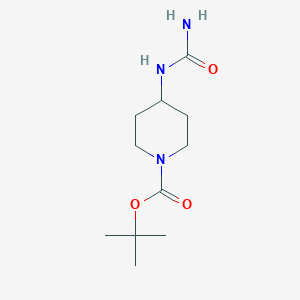
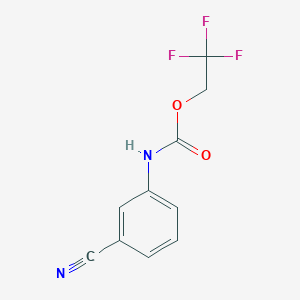
![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)
![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)
![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)
